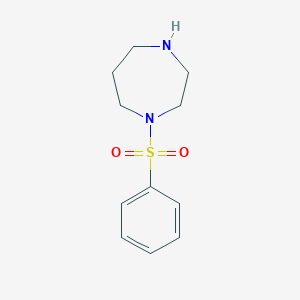
1-(Benzenesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-1,4-diazepane is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonyl group attached to a 1,4-diazepane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
化学反応の分析
Types of Reactions: 1-(Benzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted diazepane derivatives.
科学的研究の応用
1-(Benzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring may also interact with biological membranes, affecting cellular processes.
類似化合物との比較
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the diazepane ring.
1,4-Diazepane: Lacks the benzenesulfonyl group but shares the diazepane ring structure.
Benzenesulfonamide: Similar sulfonamide structure but with different substituents.
Uniqueness: 1-(Benzenesulfonyl)-1,4-diazepane is unique due to the combination of the benzenesulfonyl group and the diazepane ring, which imparts distinct chemical and biological properties
生物活性
1-(Benzenesulfonyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a diazepane ring substituted with a benzenesulfonyl group. This structural configuration is crucial for its interaction with biological targets. The sulfonyl group enhances solubility and reactivity, while the diazepane ring contributes to the compound's conformational flexibility.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzenesulfonyl moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound's structural characteristics allow it to act as a pharmacophore in drug design, influencing binding affinity and specificity towards biological targets .
Biological Activities
- Enzyme Inhibition : Studies indicate that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, derivatives have been evaluated for their ability to inhibit human Glutamine Synthetase (Glx-I), demonstrating promising results in vitro against this target .
- Antimicrobial Activity : Preliminary investigations have shown that related diazepane derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .
- Anti-ulcer Activity : A variant of the compound, 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride, has shown significant anti-ulcer activity by inhibiting gastric acid secretion. This highlights the therapeutic potential of sulfonyl-substituted diazepanes in gastrointestinal disorders.
Structure-Activity Relationship (SAR)
The SAR studies on this compound derivatives reveal that modifications on the diazepane ring and the sulfonyl group can significantly influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | Baseline structure | Moderate enzyme inhibition |
| 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane | Nitro substitution | Enhanced anti-ulcer activity |
| 1-(Methylsulfonyl)-[1,4]diazepane | Methyl substitution | Increased solubility and potential bioactivity |
These variations indicate that specific substituents can be tailored to enhance desired pharmacological effects while minimizing side effects.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiparasitic Activity : A study evaluated various extracts containing diazepane derivatives for their anti-plasmodial activity against malaria parasites. The extracts showed IC50 values below 5 µg/ml, indicating potent activity .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays using human fibroblast cell lines demonstrated that certain derivatives exhibited selective cytotoxic effects, suggesting a potential for targeted cancer therapies .
特性
IUPAC Name |
1-(benzenesulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUWJUWAQBNHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














